Bromobutide

Descripción general

Descripción

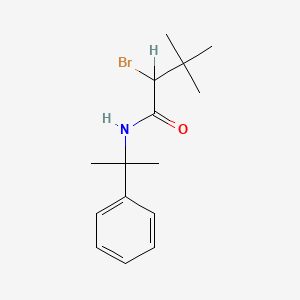

Bromobutide, known chemically as (RS)-2-bromo-N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a selective post-emergence herbicide primarily used in Japan. It is effective in controlling perennial weeds in paddy fields. This compound is characterized by its low aqueous solubility and moderate volatility. It is moderately toxic to fish but has low mammalian toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromobutide is synthesized starting from α-methylstyrene, which is first converted to α,α-dimethylbenzylamine. This intermediate is then reacted with tert-butyl acetic acid derivative, 3,3-dimethyl-2-bromobutyryl chloride, in the presence of an acid-binding agent. The reaction is carried out at 40-45°C for about 4 hours. After the reaction, the mixture is treated with 10% sodium hydroxide solution to adjust the pH to 10-10.5 and cooled to 20°C to obtain the product with a purity of 99% and a yield of 95% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet industrial standards.

Análisis De Reacciones Químicas

Photodegradation Pathways

Bromobutide undergoes direct photolysis in aqueous environments, with debromination identified as the primary degradation mechanism. Computational studies using the CNDO/2 method revealed that the C–Br bond is the most susceptible to cleavage upon excitation due to significant bond weakening (ΔM = -0.09143) . This aligns with experimental observations where debrominated this compound constituted 4.7% of photoproducts .

Key Findings:

-

HOMO-LUMO Transition: The one-electron transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) weakens the C–Br bond, facilitating photolytic cleavage .

-

Byproducts: Debromination yields a non-brominated derivative, while minor side products form via radical intermediates involving hydroxyl radicals .

Electrochemical Reduction

Electrochemical studies using differential pulse polarography and cyclic voltammetry demonstrated irreversible reduction of this compound at -2.20 V (vs. Ag/AgCl), corresponding to reductive debromination .

The absence of a reduction peak in the debrominated derivative confirms the C–Br bond as the reactive site .

Metabolic Reactions in Rats

In vivo studies identified two metabolic pathways:

-

Reductive Debromination: Catalyzed by microsomal enzymes (e.g., cytochrome P-450), yielding a debrominated metabolite. This pathway is endothermic (ΔH ≈ +14.9 kcal/mol), requiring enzymatic assistance .

-

Oxidation: Aerobic oxidation at the alkyl or aromatic moieties, forming hydroxylated derivatives .

Comparative Reaction Barriers:

Thermochemical Data

While direct thermochemical data for this compound is limited, analogous brominated compounds (e.g., 2-bromobutane) provide insights:

| Reaction | ΔrH° (kJ/mol) | Conditions | Source |

|---|---|---|---|

| HBr + C₄H₈ → C₄H₉Br | -77.07 ± 0.50 | Gas phase, 373 K | |

| Hydrobromination of alkenes | -72.22 ± 0.50 | Gas phase, 373 K |

These values suggest exothermic hydrobromination, contrasting with this compound’s endothermic debromination .

Environmental Fate

Aplicaciones Científicas De Investigación

Agricultural Applications

Weed Control:

Bromobutide is primarily employed to manage perennial weeds in rice cultivation. It effectively targets species such as Echinochloa oryzicola (cockspur) and Pickerelweed (false pickerelweed) during the post-emergence phase of plant growth. Its selective nature allows for the suppression of unwanted vegetation without adversely affecting the rice crop itself .

Physico-Chemical Properties:

this compound has a molecular weight of approximately 312.3 g/mol, with low aqueous solubility and moderate volatility, making it suitable for application in diverse climatic conditions but also raising concerns about potential drift and environmental impact .

Environmental Impact and Ecotoxicology

Toxicity Studies:

Research indicates that this compound exhibits moderate toxicity to aquatic organisms, particularly fish. Studies have shown that its effective concentration (EC50) for various species can vary significantly, with values exceeding 3480 µg/L for certain algae species, indicating a relatively low risk to these organisms at typical exposure levels .

Environmental Fate:

The environmental behavior of this compound has been studied to assess its persistence and degradation in various ecosystems. It is noted for having a low potential for bioaccumulation but can be detected in rainwater samples, emphasizing the need for monitoring its presence in agricultural runoff .

Case Studies and Research Findings

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness against perennial weeds in controlled environments. The results indicated a significant reduction in weed biomass when applied at recommended rates, showcasing its utility in enhancing crop yields .

Case Study 2: Ecotoxicological Assessment

In another study focusing on the ecotoxicological effects of this compound, researchers evaluated its impact on aquatic ecosystems. The findings revealed that while it poses some risks to non-target species, its high EC50 values suggest that under regulated usage conditions, it can be managed effectively to minimize ecological disruption .

Due to its potential environmental impact, this compound is subject to regulatory scrutiny. Its use is primarily concentrated in Japan, where guidelines are established to ensure safe application practices that mitigate risks to both human health and biodiversity . Ongoing research is essential to update these regulations based on emerging data regarding its environmental fate and effects.

Mecanismo De Acción

Bromobutide exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the synthesis of plastoquinone and tocopherol, leading to the bleaching of plant tissues and ultimately plant death . The molecular target of this compound is the HPPD enzyme, and its pathway involves the disruption of carotenoid biosynthesis, which is essential for photosynthesis and protection against oxidative damage .

Comparación Con Compuestos Similares

- Thiobencarb

- Mefenacet

- Phthalide

Comparison: Bromobutide is unique in its specific inhibition of the HPPD enzyme, which distinguishes it from other herbicides like thiobencarb and mefenacet that target different pathways . Compared to phthalide, this compound shows a more rapid degradation in soil, making it less persistent in the environment .

Actividad Biológica

Bromobutide is a synthetic herbicide primarily used in agricultural settings, particularly in Japan. It belongs to the class of amide herbicides and has been studied for its various biological activities, particularly its effects on plant growth and its potential impact on human health and the environment. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Name : 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide

- CAS Number : 74712-19-9

- Molecular Weight : 312.25 g/mol

- Solubility : Low aqueous solubility

- Volatility : Moderately volatile

This compound acts primarily as an inhibitor of fatty acid thioesterase (FAT), a key enzyme involved in lipid biosynthesis. This mechanism is crucial for understanding its herbicidal properties, as inhibiting FAT disrupts normal metabolic processes in target plants, leading to impaired growth and development .

Herbicidal Effects

This compound has demonstrated significant efficacy as a post-emergence herbicide. It is particularly effective against grass weeds in cereal crops. The inhibition of FAT by this compound results in metabolic changes that hinder the growth of these unwanted plants .

Toxicity Profiles

- Aquatic Toxicity : this compound is moderately toxic to fish, which raises concerns about its environmental impact, especially in aquatic ecosystems where runoff may occur .

- Mammalian Toxicity : The compound exhibits low toxicity in mammals; however, limited information is available regarding its long-term health effects on humans .

Residue Studies

Research has shown that metabolites of this compound can persist in the environment, with significant residues found in surface waters during certain seasons. A study indicated that this compound-debromo, a metabolite of this compound, was predominantly detected during peak agricultural activity periods .

Environmental Impact Assessments

A comprehensive assessment highlighted that this compound may pose risks not only through direct application but also via environmental accumulation. Studies conducted in Japan have monitored pesticide residues and their effects on local wildlife and water quality .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 74712-19-9 |

| Molecular Weight | 312.25 g/mol |

| Solubility | Low aqueous solubility |

| Aquatic Toxicity | Moderately toxic to fish |

| Mammalian Toxicity | Low toxicity |

Propiedades

IUPAC Name |

2-bromo-3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-14(2,3)12(16)13(18)17-15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDDLAZXUYIVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(C)(C)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058176 | |

| Record name | Bromobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74712-19-9 | |

| Record name | Bromobutide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74712-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobutide [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074712199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromobutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOBUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7II02Q363B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary site of action of Bromobutide?

A1: this compound inhibits acyl-ACP thioesterase (FAT), an enzyme crucial for lipid biosynthesis in plants. []

Q2: What are the downstream consequences of this compound's inhibition of FAT?

A2: Inhibiting FAT disrupts lipid biosynthesis, leading to the accumulation of acyl-ACP intermediates and a deficiency in essential fatty acids, ultimately inhibiting plant growth and causing weed death. []

Q3: Are there any other potential mechanisms of action attributed to this compound?

A3: While FAT inhibition is the primary mode of action, earlier studies suggest this compound might also interfere with other plant processes. This includes disrupting photosynthesis and amino acid synthesis, but further research is needed to confirm these secondary mechanisms. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H20BrNO, and its molecular weight is 298.20 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers primarily focus on metabolic pathways and ecological impacts, X-ray analysis confirms the R-configuration at the acid moiety of this compound as essential for its herbicidal activity. [] Detailed spectroscopic data may require further investigation in specialized databases.

Q6: Does this compound degrade under sunlight exposure?

A6: Yes, this compound undergoes photodegradation in water under sunlight. Its half-life ranges from approximately 11-13 weeks in distilled, seawater, and paddy field water but decreases to 1.3 weeks in a 2% acetone solution. []

Q7: What are the primary photodegradation products of this compound?

A7: this compound's photodegradation involves several pathways, including oxidation of the gem-dimethyl or tert-butyl group, hydroxylation of the phenyl ring, substitution of the bromine atom by a hydroxyl group, cleavage of the amide bond, and cleavage of the carbon-bromine or benzylic carbon-nitrogen bond. The phenyl ring and carbonyl carbon ultimately degrade to CO2. []

Q8: Does this compound exhibit any catalytic properties?

A8: The research primarily focuses on this compound's herbicidal activity and does not indicate any inherent catalytic properties. Its action stems from binding to and inhibiting the FAT enzyme rather than catalyzing a chemical reaction. []

Q9: Have any computational studies been conducted on this compound?

A9: While the provided research doesn't detail specific computational studies, quantitative structure-activity relationship (QSAR) models were used in the design of this compound and its analogs. These models linked the compound's structure to its herbicidal activity, guiding the development of more effective herbicides. []

Q10: How do structural modifications affect this compound's herbicidal activity?

A10: QSAR studies show that bulky substituents in both the acid and amine moieties of the N-benzylbutanamide scaffold, like those in this compound, significantly enhance herbicidal activity, potentially by hindering degradation mechanisms. []

Q11: Are there specific examples of how structural modifications impact this compound's activity against different weed species?

A11: Research shows that larger substituents at the acid moiety of this compound analogs improve activity against bulrush. Against purple nutsedge, larger steric bulk is beneficial, while haloalkyl substituents are detrimental. []

Q12: What is known about the formulation of this compound?

A12: this compound is often formulated as a granular product for paddy field application. Its formulation can influence its efficacy and environmental fate. For instance, researchers have explored incorporating it into suspension concentrates for water inlet application. []

Q13: Is there information available regarding specific SHE regulations for this compound?

A13: While the provided research doesn't detail specific regulations, this compound's presence in water resources is monitored in regions where it's used. [, , , ] This monitoring data informs risk assessments and potential regulatory actions to minimize environmental impacts.

Q14: How is this compound metabolized in rats?

A14: In rats, this compound is primarily metabolized through phenyl- and t-butyl oxidation, debromination, and glucuronidation. These metabolites are excreted in feces and urine. The debrominated product, debromo-bromobutide, is a significant metabolite. [, , ]

Q15: How does this compound behave in fish?

A16: Studies on killifish (Oryzias latipes) indicate that this compound and its debromo metabolite have relatively low bioconcentration factors. Both the parent compound and its metabolite are rapidly excreted by the fish. []

Q16: What is the efficacy of this compound against various paddy field weeds?

A17: This compound demonstrates excellent control over annual and perennial weeds in paddy fields, especially Monochoria vaginalis and Scirpus juncoides. It offers broad-spectrum weed control and is safe for rice plants under paddy conditions. [, , ]

Q17: Are there known cases of weed resistance to this compound?

A18: While the provided research doesn't explicitly mention this compound resistance, it highlights the emergence of sulfonylurea (SU) herbicide-resistant weeds in paddy fields. [, , ] The research suggests using this compound, with its distinct mode of action, as a component in mixtures to combat SU-resistant weeds effectively.

Q18: What is the toxicological profile of this compound?

A18: The research primarily focuses on this compound's environmental fate and herbicidal activity. While acute toxicity studies are typically conducted during pesticide development, this information is not detailed in the provided papers.

Q19: What is the environmental fate of this compound?

A20: this compound applied to paddy fields can enter water bodies through runoff. Studies have detected this compound and its debromo metabolite in river water and Lake Biwa, Japan, indicating its persistence and potential for aquatic exposure. [, , , ]

Q20: What are the primary routes of this compound degradation in the environment?

A21: this compound degrades through photolysis in water and microbial degradation in soil. The degradation pathways involve oxidation, debromination, and ultimately mineralization to carbon dioxide. [, ]

Q21: Are there concerns about this compound's impact on aquatic organisms?

A22: While this compound's bioconcentration in fish appears low, its presence in water bodies raises concerns about potential chronic effects on aquatic organisms. Further research is needed to fully understand its long-term ecological impacts. []

Q22: Are there alternative herbicides to this compound for paddy field weed control?

A23: Research suggests several alternative herbicides, including benzobicyclon, mesotrione, pyrimisulfan, penoxsulam, mefenacet, and fentrazamide, for controlling various paddy field weeds. [, , , ] The choice of herbicide depends on the weed spectrum, resistance patterns, and desired application timing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.